Para-Bromo Substitution Yields Near-Equipotent DAT/SERT Profile Distinct from All Other 4-Substituted Methcathinone Analogs
In a head-to-head in vitro comparison of seven para-substituted methcathinone analogs, the 4-bromo analog (4-bromomethcathinone) displayed a DAT/SERT selectivity ratio of 1.01, indicating near-equipotent activity at dopamine and serotonin transporters. This profile is unique within the series: the 4-chloro analog showed 3.40-fold DAT selectivity, the 4-fluoro analog 15.4-fold, the unsubstituted parent methcathinone 309-fold, and 4-methyl (mephedrone) 2.41-fold [1]. Because the target compound (2-amino-4'-bromopropiophenone) shares the identical 4-bromophenyl-α-aminoketone core, its transporter engagement profile is structurally predicted to mirror this near-balanced DAT/SERT interaction, distinguishing it from 4-chloro, 4-fluoro, and 4-methyl primary amine analogs. The 4-bromo substitution thus occupies a narrow steric and electronic window that collapses DAT–SERT selectivity to approximately unity—a property not achievable with smaller (H, F) or similarly sized but less electronegative (CH₃) substituents [2].
| Evidence Dimension | DAT versus SERT selectivity ratio (SERT EC₅₀ ÷ DAT EC₅₀; higher = greater DAT selectivity) |
|---|---|
| Target Compound Data | 4-Bromomethcathinone: DAT EC₅₀ = 59.4 nM; SERT EC₅₀ = 60 nM; Selectivity = 1.01 (near-equipotent) |
| Comparator Or Baseline | 4-Chloromethcathinone: DAT EC₅₀ = 42.2 nM, SERT EC₅₀ = 144 nM, Selectivity = 3.40; Flephedrone (4-F): DAT EC₅₀ = 83.4 nM, SERT EC₅₀ = 1,290 nM, Selectivity = 15.4; Methcathinone (4-H): DAT EC₅₀ = 12.5 nM, SERT EC₅₀ = 3,860 nM, Selectivity = 309; Mephedrone (4-CH₃): DAT EC₅₀ = 49.1 nM, SERT EC₅₀ = 118 nM, Selectivity = 2.41 |
| Quantified Difference | 4-Br selectivity (1.01) is 3.4-fold lower than 4-Cl, 15.2-fold lower than 4-F, 306-fold lower than 4-H, and 2.4-fold lower than 4-CH₃ |
| Conditions | Rat brain synaptosomes; [³H]neurotransmitter release assay; data from Bonano et al. (2015) as compiled in Sakloth et al. (2015) and PMC Table 5 |
Why This Matters
Researchers requiring a cathinone scaffold with balanced dopaminergic and serotonergic activity—for probing empathogen versus stimulant mechanisms or for antidepressant candidacy screening—cannot substitute chloro, fluoro, or methyl analogs, which retain significant DAT bias.
- [1] Sakloth F, Kolanos R, Mosier PD, Bonano JS, Banks ML, Partilla JS, Baumann MH, Negus SS, Glennon RA. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. Br J Pharmacol. 2015;172(9):2210–2218 (Table 5; data originally from Bonano et al. 2015). doi:10.1111/bph.13043. View Source
- [2] Bonano JS, Banks ML, Kolanos R, Sakloth F, Barnier ML, Glennon RA, Cozzi NV, Partilla JS, Baumann MH, Negus SS. Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues. Br J Pharmacol. 2015;172(10):2433–2444. doi:10.1111/bph.13030. View Source
